N-([2,3'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of this compound, which includes a bifuran moiety and a benzo[c][1,2,5]thiadiazole core, contributes to its distinctive chemical and physical properties.
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which this compound contains, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
Btz-based compounds are known to act as electron acceptors in various applications . They have been used as potential visible-light organophotocatalysts . By varying the donor groups while keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .
Biochemical Pathways
Btz-based compounds have been used in photovoltaic applications and as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Pharmacokinetics
The pharmacokinetics of a drug determines the onset, duration, and intensity of a drug’s effect .
Result of Action
Btz-based compounds have been used as potential visible-light organophotocatalysts . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
Action Environment
The properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c][1,2,5]thiadiazole ring.
Introduction of the Bifuran Moiety: The bifuran group can be introduced through a series of coupling reactions, such as Suzuki or Stille coupling, using bifuran boronic acids or stannanes.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the furan and thiadiazole rings, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A simpler analog without the bifuran moiety.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Compounds with aryl groups instead of the bifuran moiety.
Benzo[d][1,2,3]thiadiazole: An isomer with a different arrangement of the thiadiazole ring.
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the presence of both the bifuran and benzo[c][1,2,5]thiadiazole moieties, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-16(10-1-3-13-14(7-10)19-23-18-13)17-8-12-2-4-15(22-12)11-5-6-21-9-11/h1-7,9H,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBDJEJWKOPJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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